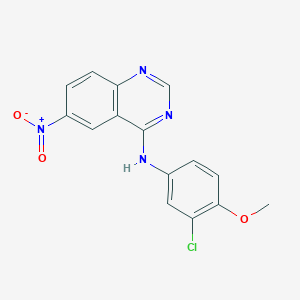
N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine is a chemical compound that belongs to the quinazoline family This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, and a nitro group on the quinazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine typically involves the reaction of 3-chloro-4-methoxyaniline with 6-nitroquinazoline. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Quinazoline oxides.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group plays a crucial role in its biological activity, often participating in redox reactions within the target cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide
- N-(3-Chloro-4-methoxyphenyl)-4-hydroxybenzamide
- 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide
Uniqueness
N-(3-Chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine is unique due to the presence of both a nitro group on the quinazoline ring and a chloro-methoxy substitution on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H11ClN4O3 |
|---|---|
Poids moléculaire |
330.72 g/mol |
Nom IUPAC |
N-(3-chloro-4-methoxyphenyl)-6-nitroquinazolin-4-amine |
InChI |
InChI=1S/C15H11ClN4O3/c1-23-14-5-2-9(6-12(14)16)19-15-11-7-10(20(21)22)3-4-13(11)17-8-18-15/h2-8H,1H3,(H,17,18,19) |
Clé InChI |
GCNHSTAALCLBIC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


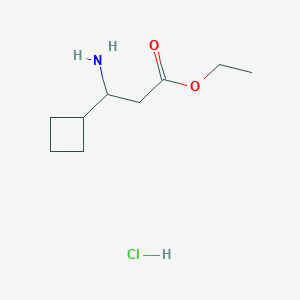
![6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13093267.png)
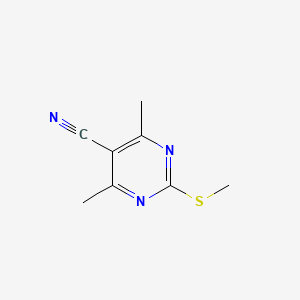
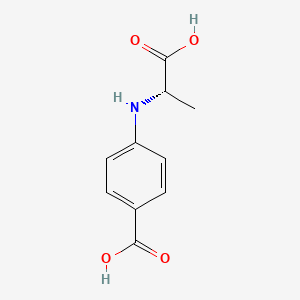
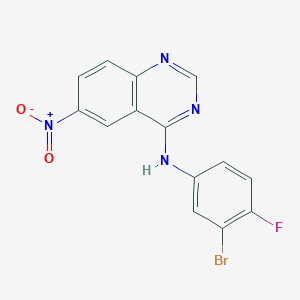
![8-thia-3,11,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B13093294.png)

![5-(methylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one](/img/structure/B13093298.png)

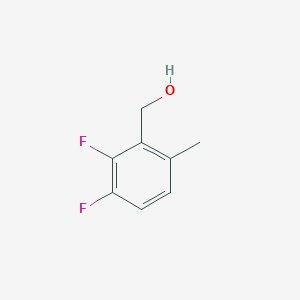

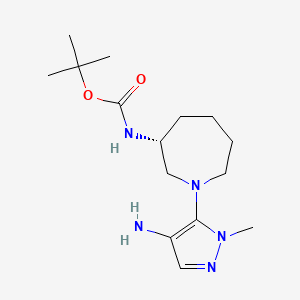
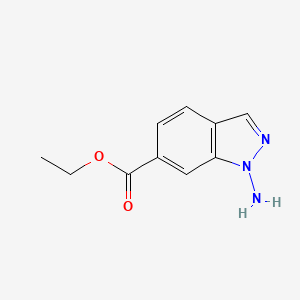
![N,2,3-Trimethyl-4-oxo-4,5-dihydrofuro[3,2-c]pyridine-7-carboxamide](/img/structure/B13093333.png)
